3-(3,4-Dihydro-2H-1-benzopyran-8-yl)propanoic acid
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Overview
Description
3-(3,4-Dihydro-2H-1-benzopyran-8-yl)propanoic acid is an organic compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals. This compound has a molecular formula of C12H14O3 and is characterized by a benzopyran ring system fused with a propanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Dihydro-2H-1-benzopyran-8-yl)propanoic acid typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the condensation of salicylaldehyde with an appropriate β-keto ester, followed by cyclization and subsequent reduction to yield the desired benzopyran derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclization and reduction steps, often involving catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions: 3-(3,4-Dihydro-2H-1-benzopyran-8-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzopyran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) are employed under specific conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
3-(3,4-Dihydro-2H-1-benzopyran-8-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,4-Dihydro-2H-1-benzopyran-8-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The benzopyran ring system can interact with enzymes and receptors, modulating their activity. This compound may exert its effects through antioxidant pathways, reducing oxidative stress and inflammation in biological systems.
Comparison with Similar Compounds
3,4-Dihydro-2H-1-benzopyran: A simpler analog without the propanoic acid moiety.
3-(3,7-Dihydroxy-3,4-dihydro-2H-1-benzopyran-2-yl)phenyl oxidanesulfonic acid: A derivative with additional hydroxyl and sulfonic acid groups.
Uniqueness: 3-(3,4-Dihydro-2H-1-benzopyran-8-yl)propanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the propanoic acid moiety enhances its solubility and potential interactions with biological targets, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C12H14O3 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
3-(3,4-dihydro-2H-chromen-8-yl)propanoic acid |
InChI |
InChI=1S/C12H14O3/c13-11(14)7-6-10-4-1-3-9-5-2-8-15-12(9)10/h1,3-4H,2,5-8H2,(H,13,14) |
InChI Key |
KWTSKLWZHQDBTO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=CC=C2)CCC(=O)O)OC1 |
Origin of Product |
United States |
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